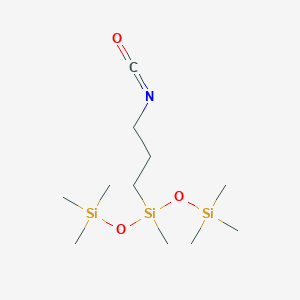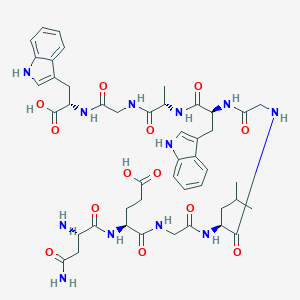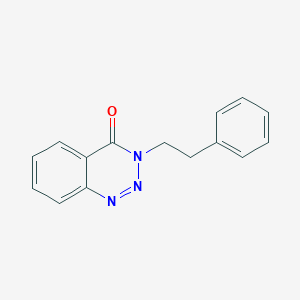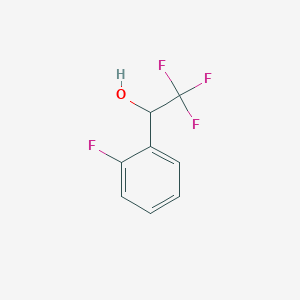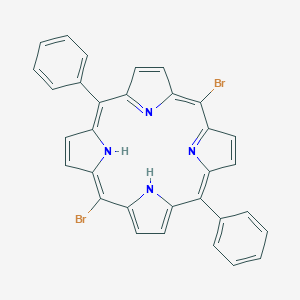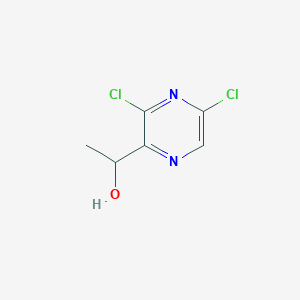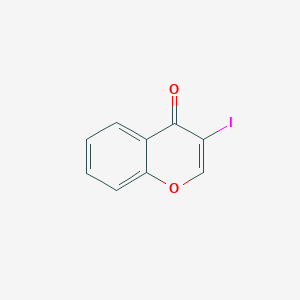![molecular formula C12H16O3 B180191 2-[4-(2-Methylpropoxy)phenyl]acetic acid CAS No. 13362-94-2](/img/structure/B180191.png)
2-[4-(2-Methylpropoxy)phenyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[4-(2-Methylpropoxy)phenyl]acetic acid” is a chemical compound with the CAS Number: 13362-94-2. It has a molecular weight of 208.26 and its IUPAC name is (4-isobutoxyphenyl)acetic acid .
Molecular Structure Analysis
The molecular formula of “2-[4-(2-Methylpropoxy)phenyl]acetic acid” is C12H16O3 . The InChI code for this compound is 1S/C12H16O3/c1-9(2)8-15-11-5-3-10(4-6-11)7-12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14) .Physical And Chemical Properties Analysis
“2-[4-(2-Methylpropoxy)phenyl]acetic acid” is a solid substance with a melting point range of 87 - 89 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Environmental Remediation and Water Treatment
Acetic acid and its derivatives are studied for their roles in environmental remediation, particularly in the degradation of pollutants. For example, advanced oxidation processes (AOPs) are employed to treat acetaminophen from aqueous media, generating insights into the degradation pathways and biotoxicity of by-products. Such processes can lead to the generation of acetic acid among other compounds, highlighting the environmental fate and treatment options for these substances (Qutob et al., 2022). Additionally, wastewater from the pesticide industry, containing toxic pollutants including various phenoxy acids, presents significant treatment challenges. Biological processes and granular activated carbon have been used to remove these compounds, potentially leading to acetic acid as a by-product (Goodwin et al., 2018).
Toxicology and Environmental Impact
The toxicological effects and environmental impact of herbicides like 2,4-Dichlorophenoxyacetic acid, a compound similar to the query, have been extensively studied. These studies offer insights into the behavior of phenoxy acids in water and their effects on ecosystems, which could be relevant for understanding the environmental behavior of similar compounds (Muszyński et al., 2019).
Biochemical Research and Therapeutic Applications
In biochemical research, acetic acid derivatives are explored for their therapeutic potential. For instance, cinnamic acid and its derivatives exhibit antioxidant, anti-cancer, and antimicrobial activities. This suggests a potential research avenue for exploring the biochemical and therapeutic applications of similar compounds (De et al., 2011).
Biotechnological Applications
Biotechnological applications of compounds related to acetic acid include the production of biodegradable polymers and other chemicals from lactic acid, which can be synthesized through biotechnological routes. This area of research demonstrates the potential for using acetic acid derivatives in producing valuable biochemicals (Gao et al., 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[4-(2-methylpropoxy)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(2)8-15-11-5-3-10(4-6-11)7-12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXLSLWSMWRTTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480117 |
Source


|
| Record name | [4-(2-Methylpropoxy)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Methylpropoxy)phenyl]acetic acid | |
CAS RN |
13362-94-2 |
Source


|
| Record name | [4-(2-Methylpropoxy)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

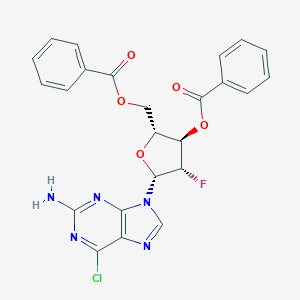
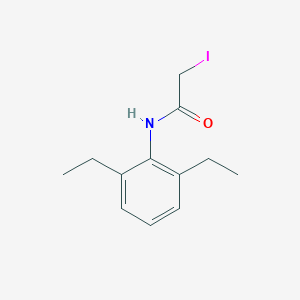
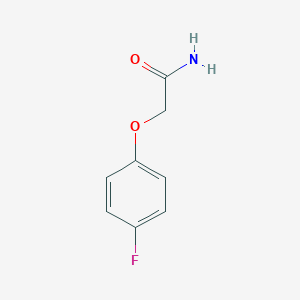
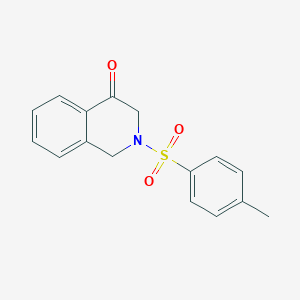
amine](/img/structure/B180126.png)
![5,6-Difluorobenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B180127.png)
